molecular formula C24H21F2NO3 B14025908 Ezetimibe D4

Ezetimibe D4

Cat. No.: B14025908
M. Wt: 413.4 g/mol
InChI Key: OLNTVTPDXPETLC-GGMGDXHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezetimibe D4 is a deuterium-labeled analog of ezetimibe, a lipid-lowering compound that inhibits the absorption of cholesterol in the small intestine. Ezetimibe is commonly used to treat high blood cholesterol and certain lipid abnormalities. The deuterium labeling in this compound is used for pharmacokinetic studies and to understand the metabolism of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezetimibe D4 involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] ezetimibe. The synthesis typically includes seven steps with an overall yield of approximately 29.3% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to analyze the phase composition and ensure the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ezetimibe D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is extensively metabolized within the intestinal mucosa to form active glucuronide derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include deuterium-labeled fluorobenzene, acetonitrile, and acidic buffer solutions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from the reactions of this compound include its glucuronide derivatives, which are pharmacologically active and play a crucial role in its mechanism of action .

Scientific Research Applications

Ezetimibe D4 is widely used in scientific research to study the pharmacokinetics and metabolism of ezetimibe. Its applications include:

Mechanism of Action

Ezetimibe D4 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Ezetimibe D4 is unique due to its deuterium labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:

This compound stands out due to its specific application in research, providing valuable insights into the metabolism and pharmacokinetics of ezetimibe.

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

413.4 g/mol

IUPAC Name

(3R,4S)-3,4-dideuterio-4-(2,3-dideuterio-4-hydroxyphenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3D,11D,21D,23D

InChI Key

OLNTVTPDXPETLC-GGMGDXHOSA-N

Isomeric SMILES

[2H]C1=C(C(=CC=C1[C@@]2([C@@](C(=O)N2C3=CC=C(C=C3)F)([2H])CC[C@@H](C4=CC=C(C=C4)F)O)[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Origin of Product

United States

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